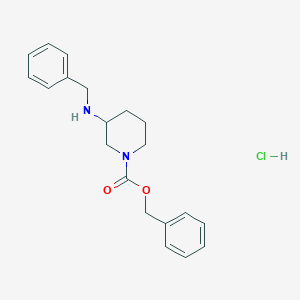

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride

Description

BenchChem offers high-quality Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 3-(benzylamino)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.ClH/c23-20(24-16-18-10-5-2-6-11-18)22-13-7-12-19(15-22)21-14-17-8-3-1-4-9-17;/h1-6,8-11,19,21H,7,12-16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRCYKKARRFRJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662600 | |

| Record name | Benzyl 3-(benzylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179362-03-8 | |

| Record name | Benzyl 3-(benzylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, prized for its conformational flexibility and ability to present substituents in well-defined three-dimensional space. This six-membered nitrogen-containing heterocycle is a cornerstone of medicinal chemistry, featuring in drugs targeting a wide range of conditions, including neurological disorders, pain, and cancer. Substituted piperidines, such as Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride, represent a class of compounds with significant potential for the development of novel therapeutics. The strategic placement of functional groups, such as the benzylamino moiety at the 3-position and the benzyl carbamate at the 1-position, allows for a nuanced exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties. This guide provides a comprehensive technical overview of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride, including its physicochemical properties, a proposed synthetic route based on established methodologies, potential therapeutic applications, and essential safety and handling information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key identifiers for Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride.

| Property | Value |

| CAS Number | 1179362-03-8[1] |

| Molecular Formula | C₂₀H₂₅ClN₂O₂[1] |

| Molecular Weight | 360.88 g/mol [1] |

| IUPAC Name | benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride[1] |

| SMILES | O=C(N1CCCC(NCC2=CC=CC=C2)C1)OCC3=CC=CC=C3.[H]Cl[1] |

| Purity | Typically available at ≥95% |

Synthesis and Purification: A Plausible Reductive Amination Strategy

Proposed Synthetic Pathway

Caption: Proposed synthesis of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride.

Experimental Protocol: A Representative Reductive Amination

Materials:

-

Benzyl 3-oxopiperidine-1-carboxylate

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid solution in diethyl ether or 1,4-dioxane

-

Ethyl acetate

-

Hexanes

Step-by-Step Methodology:

-

Reaction Setup: To a solution of Benzyl 3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.1 eq).

-

Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the reaction mixture and stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reduction: Once the formation of the intermediate is deemed complete, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The temperature should be monitored and maintained at room temperature. Stir the reaction for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification of the Free Base: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product, Benzyl 3-(benzylamino)piperidine-1-carboxylate, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Salt Formation: Dissolve the purified free base in a minimal amount of ethyl acetate. To this solution, add a solution of hydrochloric acid in diethyl ether or 1,4-dioxane (1.1 eq) dropwise with stirring.

-

Isolation of the Hydrochloride Salt: The hydrochloride salt will typically precipitate out of the solution. The solid can be collected by filtration, washed with cold ethyl acetate or diethyl ether, and dried under vacuum to yield Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride.

Potential Mechanism of Action and Pharmacological Profile

While specific biological data for Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is not extensively published, the structural motifs present in the molecule suggest several potential avenues for pharmacological activity. The broader class of 3-aminopiperidine derivatives has been investigated for a range of biological targets.

Potential Biological Targets

-

Enzyme Inhibition: The 3-aminopiperidine scaffold is a key component in a number of enzyme inhibitors. For instance, dipeptidyl peptidase-4 (DPP-4) inhibitors, used in the treatment of type 2 diabetes, often incorporate a chiral 3-aminopiperidine moiety.

-

Central Nervous System (CNS) Receptors: The piperidine ring is a common feature in ligands for various CNS receptors, including dopamine, serotonin, and opioid receptors. The N-benzyl group can influence the lipophilicity and binding affinity of the molecule to these targets.

-

Ion Channels: Substituted piperidines have been shown to modulate the activity of various ion channels, which could have implications for treating conditions such as epilepsy and chronic pain.

Structure-Activity Relationship (SAR) Insights

The N-benzyl group and the benzyl carbamate are key features that can be modified to explore the SAR of this compound class. The aromatic rings provide opportunities for substitution to modulate electronic and steric properties, which can in turn affect binding affinity and selectivity for biological targets. The secondary amine in the 3-position is a key hydrogen bond donor and can be crucial for interactions with the active site of enzymes or the binding pocket of receptors.

Applications in Research and Drug Development

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride serves as a valuable building block and a potential lead compound in several areas of research and drug development.

-

Fragment-Based Drug Discovery: As a substituted piperidine, this compound can be used as a fragment in screening campaigns to identify novel binders for a variety of protein targets.

-

Lead Optimization: The molecule's functional groups provide handles for further chemical modification, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties of a potential drug candidate.

-

Chemical Probe Development: With appropriate labeling (e.g., fluorescent or radioactive), derivatives of this compound could be developed into chemical probes to study the localization and function of its biological targets.

Analytical Characterization

The purity and identity of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of the compound. A typical method might employ a C18 column with a mobile phase gradient of acetonitrile and water, both containing a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape. Detection is typically performed using a UV detector, monitoring at a wavelength where the aromatic rings of the benzyl groups absorb (e.g., 254 nm).

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the molecule. The spectra would be expected to show characteristic signals for the aromatic protons of the two benzyl groups, the protons of the piperidine ring, and the methylene protons of the benzyl groups.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound. The spectrum would show a prominent ion corresponding to the protonated free base [M+H]⁺.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride.

-

Hazard Identification: The compound is harmful if swallowed and is suspected of causing cancer. It is also very toxic to aquatic life with long-lasting effects.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. 2024, 7(2), 163-189.

- Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. Bioorganic & Medicinal Chemistry. 2007, 15(13), 4546-4557.

- Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters. 2015, 6(5), 562-567.

Sources

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride CAS number 1179362-03-8

Technical Dossier: Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride

Forward: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals working with Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride. While direct, in-depth literature on this specific molecule is sparse, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for its synthesis, characterization, and potential applications. As a Senior Application Scientist, the focus is not merely on protocol, but on the underlying rationale to empower researchers in their work.

Molecular Overview and Strategic Importance

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a disubstituted piperidine derivative. The piperidine ring is a highly valued structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous therapeutic agents.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for potent and selective interactions with biological targets.[1]

The key structural features of the target molecule are:

-

Piperidine Core: A six-membered saturated heterocycle that provides a stable, non-planar backbone. This core can improve physicochemical properties such as solubility and metabolic stability.[1]

-

Cbz (Carboxybenzyl) Protecting Group: Attached to the piperidine nitrogen, the Cbz group is a well-established protecting group in organic synthesis.[3] It prevents the secondary amine of the piperidine ring from participating in undesired side reactions and can be selectively removed under specific conditions, typically catalytic hydrogenolysis, which is orthogonal to many other protecting groups.[3]

-

3-(Benzylamino) Substituent: This secondary amine functionality is a critical pharmacophoric element. The benzyl group can engage in hydrophobic or π-stacking interactions within a target binding site, while the secondary amine can act as a hydrogen bond donor or acceptor.

-

Hydrochloride Salt: The formation of a hydrochloride salt from the basic amine centers enhances the compound's crystallinity, stability, and aqueous solubility, which is advantageous for handling, formulation, and biological testing.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1179362-03-8 | [4] |

| Molecular Formula | C₂₀H₂₅ClN₂O₂ | [4][5] |

| Molecular Weight | 360.88 g/mol | [4] |

| IUPAC Name | benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride | [4] |

| SMILES | O=C(N1CCCC(NCC2=CC=CC=C2)C1)OCC3=CC=CC=C3.[H]Cl | [4] |

| Appearance | Expected to be a white to off-white solid | General knowledge |

Proposed Synthetic Strategy and Experimental Protocols

A logical and efficient synthesis of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride can be envisioned through a two-step sequence starting from the commercially available precursor, Benzyl 3-aminopiperidine-1-carboxylate. This strategy leverages a classical reductive amination reaction followed by salt formation.

Caption: Proposed two-step synthesis of the target compound.

Rationale for Synthetic Choices

The key transformation is the formation of the C-N bond between the 3-amino group of the piperidine and the benzyl group. Reductive amination is the method of choice for this type of transformation due to its high efficiency, operational simplicity, and the use of mild reducing agents that are compatible with the Cbz protecting group.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly suitable reducing agent as it is selective for the iminium ion intermediate and does not reduce the aldehyde starting material, minimizing side reactions.[7] The final step, salt formation, is a standard and straightforward procedure to convert the basic free amine into a stable, easy-to-handle solid.[8]

Detailed Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of Benzyl 3-aminopiperidine-1-carboxylate (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane, ~0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add benzaldehyde (1.05 eq).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion. Acetic acid (0.1 eq) can be added to catalyze this step.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification (Free Base): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure free base.

Detailed Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified free base, Benzyl 3-(benzylamino)piperidine-1-carboxylate, in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: To the stirred solution, add a solution of hydrogen chloride (1.1 eq) in a compatible solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane) dropwise.

-

Precipitation: The hydrochloride salt will typically precipitate as a white solid upon addition of the acid. Continue stirring for 30 minutes at room temperature, then cool in an ice bath to maximize precipitation.

-

Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization Workflow

A self-validating analytical workflow is crucial to confirm the identity, purity, and structure of the synthesized compound.

Caption: A standard analytical workflow for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For N,N'-substituted piperazines, which share structural similarities, dynamic NMR effects such as signal broadening can be observed due to restricted rotation around the amide bond and piperazine ring inversion.[9][10]

-

¹H NMR (in DMSO-d₆ or CDCl₃):

-

Aromatic Protons: Expect complex multiplets between 7.2-7.5 ppm integrating to 10 protons (from the two benzyl groups).

-

Cbz Methylene (CH₂): A characteristic singlet around 5.1 ppm.

-

Benzylamino Methylene (CH₂): A singlet or AB quartet around 3.7-3.9 ppm.

-

Piperidine Ring Protons: A series of complex and likely overlapping multiplets between 1.5-3.5 ppm. The protons adjacent to the nitrogen atoms will be the most deshielded.

-

-

¹³C NMR (in DMSO-d₆ or CDCl₃):

-

Carbonyl Carbon (C=O): A signal around 155 ppm.

-

Aromatic Carbons: Multiple signals between 127-140 ppm.

-

Cbz Methylene Carbon: A signal around 67 ppm.

-

Piperidine & Benzylamino Carbons: Signals in the 40-60 ppm range.

-

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) will be used to confirm the molecular weight. The analysis should be performed on the free base.

-

Expected Ion: The primary ion observed in positive mode will be the [M+H]⁺ ion, corresponding to the mass of the free base (C₂₀H₂₄N₂O₂), which is approximately 325.18 m/z.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the final compound. For 3-aminopiperidine derivatives, derivatization with an agent like benzoyl chloride may be necessary for UV detection if the parent compound has a poor chromophore.[11][12] However, the presence of two benzyl groups in the target molecule should provide sufficient UV absorbance for detection around 254 nm.

-

Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV detection at 254 nm.

-

Expected Result: A single major peak with a purity of ≥95% by area percentage.

Potential Applications in Drug Discovery and Development

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in drugs targeting a wide array of diseases.[1][5] The 3-aminopiperidine motif, in particular, is a key structural feature in several approved pharmaceuticals.[13]

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

The 3-aminopiperidine core is a critical component of several DPP-IV inhibitors, such as alogliptin and linagliptin, which are used for the management of type 2 diabetes.[13][14] These drugs function by preventing the degradation of incretin hormones, which in turn enhances glucose-dependent insulin secretion. The amine at the 3-position is often crucial for binding to the active site of the DPP-IV enzyme. Researchers could use Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride as a scaffold to synthesize novel analogs for screening as potential anti-diabetic agents.

Central Nervous System (CNS) Agents

Piperidine derivatives are widely represented in drugs targeting the CNS.[2][15] The lipophilic nature of the benzyl groups combined with the basic nitrogen center allows such molecules to potentially cross the blood-brain barrier. The scaffold could be explored for its potential to interact with various CNS targets, including dopamine receptors, serotonin receptors, and NMDA receptors, which are implicated in conditions like schizophrenia, depression, and neurodegenerative diseases.[16]

General Kinase and Enzyme Inhibition

The ability to functionalize the piperidine ring allows for the creation of diverse chemical libraries. The core structure of the title compound can serve as a starting point for the synthesis of inhibitors for other enzyme classes, such as kinases, proteases, or histone deacetylases (HDACs), which are important targets in oncology and inflammation research.[2]

Conclusion

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. While specific data on this compound is limited, this guide provides a robust, scientifically-grounded framework for its synthesis and characterization based on established chemical principles and data from closely related analogs. The strategic combination of the privileged piperidine scaffold, a key benzylamino pharmacophore, and versatile protecting group chemistry makes this compound a valuable tool for researchers aiming to develop novel therapeutics for a range of human diseases.

References

- The Role of Piperidine Derivatives in Medicinal Chemistry. (n.d.). PharmaBlock.

- Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride 95% | CAS: 1179362-03-8. (n.d.). AChemBlock.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.

- Piperidine hydrochloride synthesis. (n.d.). ChemicalBook.

- Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub.

- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect.

- Synthesis and Application of (R)-3-(Boc-Amino)piperidine. (n.d.). ChemicalBook.

- Synthetic method of piperidine hydrochloride. (n.d.). Google Patents.

- Piperidin-3-amine Dihydrochloride: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- Piperidine derivatives, their preparation, and their use as medicaments. (n.d.). Google Patents.

- Process for preparing 2-piperidinoethyl chloride hydrochloride. (n.d.). Google Patents.

- 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. (2011). National Institutes of Health.

- Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives. (n.d.). Google Patents.

- Structure of few bio-active compounds having 3-amino piperidine ring system. (n.d.). ResearchGate.

- Preparation method of (R)-3-Boc-aminopiperidine. (n.d.). Google Patents.

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.

- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Royal Society of Chemistry.

- Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. (n.d.). ResearchGate.

- benzyl 3-oxopiperidine-1-carboxylate. (2024). ChemBK.

- The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis. (n.d.). PharmaBlock.

- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Società Chimica Italiana.

- Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. (n.d.). Google Patents.

- Reduction of Imines and Reductive Amination of Aldehydes and Ketones. (n.d.). Thieme.

- Show how to synthesize the following amines from the indicated st... (n.d.). Pearson+.

- Reductive Amination of Benzaldehyde. (n.d.). Scribd.

- A Facile Synthesis of 3-(Substituted benzyl)piperidines. (2003). ResearchGate.

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). National Institutes of Health.

- (S)-Benzyl 3-aminopiperidine-1-carboxylate. (n.d.). BLDpharm.

- (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). ResearchGate.

- A kind of HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.

- The HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. nbinno.com [nbinno.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]

- 7. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 12. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. thieme-connect.com [thieme-connect.com]

- 16. researchgate.net [researchgate.net]

A Comprehensive Analysis for Medicinal Chemistry and Drug Development Professionals

<Technical Guide: Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride >

Abstract

This guide provides an in-depth technical overview of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride, a key chemical intermediate. We will explore its structural features, physicochemical properties, a detailed and reasoned synthesis protocol, and the analytical methods required for its structural elucidation and quality control. The document highlights the significance of the piperidine scaffold in drug discovery and the strategic role of benzyl protecting groups in its synthesis. This guide is intended for researchers and professionals in the fields of organic synthesis and medicinal chemistry, offering both theoretical insights and practical, actionable methodologies.

Chemical Identity and Physicochemical Properties

The subject of this guide is a disubstituted piperidine derivative, presented as its hydrochloride salt to improve stability and handling.

-

IUPAC Name: benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride[1]

-

CAS Number: 1179362-03-8[1]

-

Chemical Formula: C₂₀H₂₅ClN₂O₂[1]

-

Molecular Weight: 360.88 g/mol [1]

Structure:

Figure 1: Chemical structure of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride.

Physicochemical Data Summary:

| Property | Value | Source |

| IUPAC Name | benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride | AChemBlock[1] |

| CAS Number | 1179362-03-8 | AChemBlock[1] |

| Formula | C₂₀H₂₅ClN₂O₂ | AChemBlock[1] |

| Molecular Weight | 360.88 g/mol | AChemBlock[1] |

| SMILES | O=C(N1CCCC(NCC2=CC=CC=C2)C1)OCC3=CC=CC=C3.[H]Cl | AChemBlock[1] |

| Purity | Typically ≥95% | AChemBlock[1] |

Rationale and Applications in Medicinal Chemistry

The Piperidine Scaffold: A Privileged Structure

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a cornerstone in drug design.[2][3][4] Its prevalence is due to several advantageous properties:

-

Structural Versatility: The saturated, sp³-rich nature of the piperidine ring allows for precise three-dimensional arrangements of substituents, which is critical for optimizing interactions with biological targets.

-

Pharmacokinetic Profile: Incorporation of a piperidine moiety can favorably modulate key drug properties such as lipophilicity, solubility, and metabolic stability.[5]

-

Proven Bioactivity: Piperidine derivatives are found in over twenty classes of pharmaceuticals, demonstrating a broad spectrum of biological activities, including anticancer, antiviral, analgesic, and antipsychotic effects.[2][4][6] More than 70 FDA-approved drugs contain this essential scaffold.[3][5]

The Strategic Role of Benzyl Protecting Groups

The target molecule employs two distinct benzyl-based functionalities, each serving a strategic purpose in a synthetic context.

-

N-Carbobenzyloxy (Cbz) Group: The benzyl ...-1-carboxylate moiety is a Carbobenzyloxy (Cbz or Z) group, a widely used protecting group for amines.[7] It is stable under many reaction conditions but can be selectively removed under mild conditions via catalytic hydrogenolysis.[7][8] This allows for the unmasking of the piperidine nitrogen at a later synthetic stage for further modification.

-

N-Benzyl (Bn) Group: The benzylamino substituent utilizes a simple benzyl (Bn) group to protect the secondary amine.[9][10] Like the Cbz group, it is robust and can also be removed by hydrogenolysis, often simultaneously with the Cbz group.[8][9] This dual protection strategy is common in the synthesis of complex diamines.

Synthesis and Purification Protocol

The synthesis of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride can be logically achieved via a two-step process starting from a commercially available precursor, Benzyl 3-aminopiperidine-1-carboxylate. The process involves a reductive amination reaction followed by salt formation.

Synthetic Workflow

Figure 2: Synthetic workflow for the target compound.

Detailed Experimental Protocol

Objective: To synthesize Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride from Benzyl 3-aminopiperidine-1-carboxylate.

Materials:

-

Benzyl 3-aminopiperidine-1-carboxylate (1.0 eq)

-

Benzaldehyde (1.05 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid solution (e.g., 2M in diethyl ether or 4M in 1,4-dioxane)

-

Diethyl ether or MTBE

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add Benzyl 3-aminopiperidine-1-carboxylate (1.0 eq) and dissolve in anhydrous dichloromethane (approx. 0.1 M concentration).

-

Imine Formation: Add benzaldehyde (1.05 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes. The formation of the intermediate imine is typically not monitored and proceeds directly to the next step.

-

Rationale: This is the first step of the reductive amination, forming a transient imine or iminium ion which is the substrate for the reducing agent.

-

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Control the addition to manage any mild exotherm. Stir the reaction at room temperature for 4-16 hours.

-

Rationale: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, minimizing side reactions.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Aqueous Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude free base, typically as an oil or waxy solid.

-

Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or MTBE. While stirring, add the hydrochloric acid solution (1.0 eq) dropwise.

-

Isolation: The hydrochloride salt will typically precipitate as a white or off-white solid. Continue stirring for 30 minutes in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum will provide key information.

-

Aromatic Protons: Expect complex multiplets between 7.2-7.5 ppm integrating to 10 protons (from the two benzyl groups).

-

Benzyl CH₂ Protons: Two distinct singlets (or AB quartets) are expected, one for the Cbz -O-CH₂- (around 5.1 ppm) and one for the Bn -N-CH₂- (around 3.8 ppm).

-

Piperidine Ring Protons: A complex series of multiplets between ~1.5 and 3.5 ppm. The protons adjacent to the nitrogen atoms will be shifted downfield.

-

N-H Proton: A broad singlet, which may be exchangeable with D₂O. Its chemical shift can be highly variable.

-

-

¹³C NMR: The carbon spectrum will confirm the carbon skeleton.

-

Carbonyl Carbon: A peak around 155 ppm for the carbamate C=O.

-

Aromatic Carbons: Multiple signals in the 127-138 ppm region.

-

Aliphatic Carbons: Signals for the two -CH₂- groups (~67 ppm for O-CH₂ and ~51 ppm for N-CH₂) and the piperidine ring carbons.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Expected Ion: Using Electrospray Ionization (ESI) in positive mode, the expected molecular ion peak [M+H]⁺ would correspond to the mass of the free base (C₂₀H₂₄N₂O₂), which is approximately m/z 325.19.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound. Using a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient with a modifier like TFA or formic acid), the purity can be determined by the relative area of the product peak. A purity of >95% is typically required for research applications.[1]

Handling, Storage, and Safety

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The hydrochloride salt form enhances stability for long-term storage.

-

Safety: Refer to the Safety Data Sheet (SDS) for comprehensive hazard information. As with most fine chemicals, it should be treated as potentially harmful.

Conclusion

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a valuable synthetic intermediate whose structure combines the privileged piperidine scaffold with strategically placed, removable protecting groups. Its synthesis via reductive amination is a robust and reliable method. Proper analytical characterization using NMR, MS, and HPLC is essential to validate its structure and ensure high purity, making it a reliable building block for the complex, multi-step syntheses required in modern drug discovery.

References

- Vertex AI Search. (n.d.). The Role of Benzyl Protecting Groups in Organic Synthesis.

- ResearchGate. (2021). Piperidine nucleus in the field of drug discovery.

- Enamine. (n.d.). Analogues of Piperidine for Drug Design.

- Wikipedia. (n.d.). Benzyl group.

- ResearchGate. (n.d.). Piperidine-based drug discovery.

- PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- ACS Publications. (n.d.). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers.

- Int J Mol Sci. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Suzhou Highfine Biotech. (n.d.). Amino Protecting Group-Benzyl Series.

- AChemBlock. (n.d.). Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride 95%.

- Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis.

Sources

- 1. Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride 95% | CAS: 1179362-03-8 | AChemBlock [achemblock.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nbinno.com [nbinno.com]

- 9. Benzyl group - Wikipedia [en.wikipedia.org]

- 10. Amino Protecting Group-Benzyl Series [en.highfine.com]

A Theoretical and Methodological Guide to Elucidating the Mechanism of Action of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride

Disclaimer: There is currently no publicly available scientific literature detailing the mechanism of action for Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride. This guide, therefore, presents a theoretical framework based on its structural components and outlines a comprehensive, field-proven strategy that a researcher would employ to investigate its pharmacological activity. All potential mechanisms discussed are hypothetical and require experimental validation.

Introduction

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a synthetic organic compound featuring several key structural motifs that are common in pharmacologically active molecules.[1] Its core is a piperidine ring, a privileged scaffold in medicinal chemistry found in numerous approved drugs, particularly those targeting the central nervous system (CNS).[2][3][4] The presence of N-benzyl groups and a benzyl carbamate further suggests potential interactions with a range of biological targets.[5][6] This document provides a Senior Application Scientist’s perspective on how to systematically deconstruct this molecule's potential activities and establish a robust experimental plan to determine its true mechanism of action.

Part 1: Structural Analysis and Hypothetical Target Classes

The structure of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride provides the initial clues for forming a testable hypothesis. A thorough analysis of its constituent parts is the first step in any mechanism of action investigation.

Core Structural Features:

-

Piperidine Scaffold: This six-membered nitrogen-containing heterocycle is a cornerstone of neuropharmacology.[3][7] Its conformational flexibility allows it to fit into a variety of binding pockets.[4] Drugs containing this scaffold have been developed as antipsychotics, opioids, antihistamines, and more.[7]

-

N-Benzyl Group: The N-benzylpiperidine (N-BP) motif is known to participate in crucial cation-π interactions with aromatic residues (like tyrosine or tryptophan) in protein binding sites.[2][6] This feature is prominent in drugs like Donepezil, an acetylcholinesterase inhibitor.[2][8]

-

Benzylamino Group: The secondary amine linkage to a benzyl group adds another site for potential hydrogen bonding and hydrophobic interactions.

-

Benzyl Carbamate: Carbamate groups are found in a wide array of therapeutic agents and can influence a molecule's biological activity, stability, and pharmacokinetic properties.[9] Benzyl carbamates, specifically, have been used as protecting groups in synthesis and have been identified as key moieties in inhibitors of enzymes like cysteine proteases.[10][11][12]

Hypothetical Target Classes Based on Structure:

Given these features, several initial hypotheses for the mechanism of action can be proposed:

-

Central Nervous System (CNS) Targets: The lipophilic nature of the benzyl groups and the prevalence of the piperidine scaffold in CNS drugs suggest potential activity at neurotransmitter receptors or transporters.[2][4]

-

Dopamine or Serotonin Receptors/Transporters: Many piperidine derivatives interact with the dopaminergic and serotonergic systems.

-

Acetylcholinesterase (AChE): The N-benzylpiperidine core is a known pharmacophore for AChE inhibitors.[8][13]

-

Nicotinic Acetylcholine Receptors (nAChRs): N-benzylpiperidine derivatives have been identified as antagonists of α7 nAChRs.[14]

-

-

Enzyme Inhibition: The carbamate group and overall structure could lend themselves to inhibiting various enzymes.[9]

-

Ion Channels: Piperidine-containing compounds have been known to modulate the activity of various ion channels.

-

Antimicrobial Activity: The piperidine heterocycle is a component of some compounds with antibacterial or antifungal properties.[15][16]

The following diagram illustrates the key structural components of the molecule.

Caption: Key structural motifs of the target compound.

Part 2: A Step-by-Step Experimental Workflow for Mechanism of Action (MoA) Determination

To move from hypothesis to evidence, a tiered experimental approach is necessary. This workflow ensures a logical progression from broad, phenotypic screening to specific, target-based validation.[17][18]

Tier 1: Broad Phenotypic and Initial Target-Based Screening

The initial goal is to cast a wide net to identify any biological activity.

Experimental Protocols:

-

Cell Viability Assays:

-

Objective: To determine the general cytotoxicity of the compound across different cell lines.

-

Method: Use a panel of human cell lines (e.g., HEK293 for general cytotoxicity, a neuronal line like SH-SY5Y, and a cancer line like HeLa).

-

Plate cells at a density of 5,000-10,000 cells/well in a 96-well plate.

-

After 24 hours, treat with a serial dilution of the compound (e.g., from 100 µM down to 1 nM).

-

Incubate for 48-72 hours.

-

Assess viability using an MTS or resazurin-based assay.

-

Causality: A lack of cytotoxicity at concentrations below 10 µM suggests that any observed effects in other assays are not simply due to cell death, providing a therapeutic window.

-

-

Broad Target-Based Panel Screening:

-

Objective: To rapidly screen the compound against a large panel of known biological targets.

-

Method: Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) that offers binding and enzymatic assays for hundreds of receptors, transporters, ion channels, and enzymes. A typical panel would include GPCRs, kinases, and proteases.

-

Causality: This is a cost-effective way to quickly identify potential "hits" and off-target liabilities.[17] A strong, dose-dependent interaction with a specific target would immediately prioritize it for further investigation.

-

The following diagram outlines this initial screening workflow.

Caption: Tier 1 screening workflow for MoA investigation.

Tier 2: Hit Validation and Elucidation

If Tier 1 screening yields one or more promising targets, the next step is to validate these interactions and understand their functional consequences.

Experimental Protocols:

-

Dose-Response Binding Assays:

-

Objective: To confirm the binding affinity (Kd or Ki) of the compound to the identified target protein.

-

Method: Perform radioligand binding assays or fluorescence polarization assays.

-

Prepare membranes or purified protein from cells overexpressing the target.

-

Incubate with a constant concentration of a labeled ligand and increasing concentrations of the test compound.

-

Measure the displacement of the labeled ligand to determine the IC50, which can be converted to a Ki.

-

Causality: This self-validating system confirms a direct physical interaction and quantifies its potency.[19]

-

-

Functional Cellular Assays:

-

Objective: To determine if the binding interaction translates into a functional effect (e.g., agonist, antagonist, inhibitor).

-

Method: This is target-dependent. For a GPCR, one might measure downstream signaling via a cAMP or calcium flux assay. For an enzyme, a substrate conversion assay would be used.

-

Use a cell line endogenously or recombinantly expressing the target.

-

Treat cells with the compound and measure the functional output.

-

Causality: This crucial step links binding to a biological response, distinguishing between a silent binder and a functional modulator.

-

Tier 3: Specificity and In-depth Mechanism

Once a primary target and its functional effect are confirmed, further studies are needed to understand the specificity and detailed molecular mechanism.

Experimental Protocols:

-

Selectivity Profiling:

-

Objective: To assess the compound's selectivity for the primary target over related subtypes.

-

Method: If the primary target is, for example, the Dopamine D2 receptor, test the compound's affinity and functional activity at D1, D3, D4, and D5 receptors.

-

Causality: High selectivity is a desirable trait for a therapeutic candidate, as it often correlates with a lower side-effect profile.

-

-

Binding Kinetics (k_on / k_off):

-

Objective: To determine the association (k_on) and dissociation (k_off) rates of the compound from its target.

-

Method: Techniques like Surface Plasmon Resonance (SPR) are ideal. The purified target protein is immobilized on a sensor chip, and the compound is flowed over the surface.

-

Causality: Residence time (related to k_off) can be a better predictor of in vivo efficacy than binding affinity alone.[19] A slow k_off indicates that the drug remains bound to its target for a longer duration, potentially leading to a more sustained effect.

-

The following diagram illustrates the relationship between these validation tiers.

Caption: Tiered approach to MoA validation.

Data Presentation

All quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Screening Results Summary

| Assay Type | Target/Cell Line | Result (IC50/EC50) | Notes |

| Cell Viability | SH-SY5Y | > 50 µM | Not cytotoxic at relevant concentrations. |

| Binding Assay | Dopamine D2 Receptor | 150 nM (Ki) | Primary hit from screening panel. |

| Binding Assay | Serotonin 5-HT2A | 2.5 µM (Ki) | ~17-fold selectivity for D2 over 5-HT2A. |

| Functional Assay | D2 cAMP Assay | 250 nM (EC50) | Functional antagonism confirmed. |

Conclusion

Determining the mechanism of action for a novel compound like Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a systematic process of hypothesis generation, tiered screening, and rigorous validation. While its structure points towards several plausible target classes within the CNS and beyond, only a disciplined experimental approach can definitively elucidate its pharmacological identity. The workflow described herein provides a robust and self-validating framework for moving from a chemical structure to a well-defined mechanism of action, a critical step in the journey of drug discovery and development.

References

- 1. Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride 95% | CAS: 1179362-03-8 | AChemBlock [achemblock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijnrd.org [ijnrd.org]

- 8. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Benzyl carbamate | 621-84-1 [chemicalbook.com]

- 13. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Identification of first active compounds in drug discovery. how to proceed? [frontiersin.org]

- 18. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Experimental Methods to Determine Binding Kinetics | CoLab [colab.ws]

The Piperidine Scaffold: A Cornerstone of Modern Pharmacology and a Challenge in Toxicology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The piperidine ring, a simple six-membered nitrogenous heterocycle, represents one of the most prolific and versatile scaffolds in medicinal chemistry.[1][2][3] Its frequent appearance in a vast array of clinically successful drugs has earned it the status of a "privileged structure."[2][3][4] This guide provides a comprehensive technical overview of the pharmacology and toxicology of piperidine derivatives. It delves into the fundamental structure-activity relationships that govern their diverse biological activities, explores their mechanisms of action across various therapeutic areas, and addresses the critical toxicological considerations that are paramount in the development of safe and effective medicines. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to navigate the complexities of this important chemical class.

The Piperidine Motif: Physicochemical Properties and Privileged Status

The utility of the piperidine scaffold in drug design stems from its unique combination of physicochemical properties. As a saturated heterocycle, it provides a three-dimensional framework that can be strategically modified to achieve precise interactions with biological targets.[2][3] The presence of a basic nitrogen atom is crucial for modulating properties such as solubility and for forming key ionic bonds with receptors.[2] While structurally similar to other cyclic amines like pyrrolidine, the piperidine ring's slightly larger size and distinct conformational flexibility offer a more rigid and lipophilic framework, which can be advantageous for achieving high binding affinity.[2] These characteristics have contributed to its prevalence in pharmaceuticals targeting a wide range of diseases.[1][5][6]

Pharmacological Landscape of Piperidine Derivatives

The pharmacological diversity of piperidine-containing drugs is extensive, spanning numerous therapeutic areas.[7][8] This versatility is a testament to the scaffold's ability to be tailored to interact with a wide variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters.[4]

Central Nervous System (CNS) Applications

Piperidine derivatives are particularly prominent in the development of drugs targeting the central nervous system.[4][9] Their favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier, make them ideal candidates for treating neurological and psychiatric disorders.[4][10]

-

Antipsychotics: The piperidine moiety is a key feature in several typical and atypical antipsychotics, such as haloperidol and risperidone. These drugs primarily exert their effects by modulating dopamine and serotonin receptors.[7][11]

-

Analgesics: The piperidine ring is a core component of many potent opioid analgesics, including morphine, meperidine, and fentanyl.[7][12] The nitrogen atom of the piperidine ring is crucial for their interaction with opioid receptors.[12] Structure-activity relationship (SAR) studies have shown that modifications to the piperidine ring and its substituents can significantly impact analgesic potency and side-effect profiles.[13]

-

Alzheimer's Disease: Donepezil, a leading treatment for Alzheimer's disease, is a piperidine derivative that acts as a potent and selective acetylcholinesterase (AChE) inhibitor.[7][14][15] Research in this area focuses on synthesizing novel piperidine analogs with dual inhibitory activity against both AChE and butyrylcholinesterase (BuChE).[15]

Oncology

The piperidine scaffold is increasingly being incorporated into the design of anticancer agents.[16][17] These derivatives can target various signaling pathways involved in cancer cell proliferation, survival, and migration.[16] For instance, some piperidine-containing compounds have been shown to inhibit kinases, histone deacetylases (HDACs), and other key enzymes in cancer progression.[1][16] Piperine, a naturally occurring piperidine alkaloid found in black pepper, has demonstrated anticancer properties by modulating pathways such as NF-κB and PI3K/Akt.[16]

Other Therapeutic Areas

The applications of piperidine derivatives extend to a multitude of other therapeutic classes, including:

-

Antihistamines: Fexofenadine and loratadine are widely used second-generation antihistamines that feature a piperidine ring.[7]

-

Antiviral Agents: Certain piperidine derivatives have shown promise as antiviral drugs.[8]

-

Antimalarials and Antimicrobials: The piperidine nucleus is a key structural feature in some antimalarial and antimicrobial agents.[8][18]

Structure-Activity Relationships (SAR): The Key to Potency and Selectivity

The biological activity of piperidine derivatives is intricately linked to their three-dimensional structure and the nature of the substituents on the piperidine ring. Understanding these structure-activity relationships is fundamental to rational drug design.

Impact of Ring Substitution

The position, stereochemistry, and chemical nature of substituents on the piperidine ring can dramatically influence a compound's pharmacological profile. For example, in the development of opioid analgesics, the orientation of a phenyl group at the 4-position of the piperidine ring is critical for high affinity to the μ-opioid receptor.[13] Similarly, for acetylcholinesterase inhibitors, bulky substituents on the benzamide moiety of certain piperidine derivatives have been shown to substantially increase activity.[14]

Role of the Nitrogen Atom

The basicity of the piperidine nitrogen plays a crucial role in receptor binding and overall pharmacological activity.[14] In many cases, this nitrogen atom is protonated at physiological pH, allowing it to form a strong ionic bond with an acidic residue in the target protein's binding site. The substituents on the nitrogen atom also significantly impact activity, influencing factors such as lipophilicity and metabolic stability.[3]

The following diagram illustrates a generalized workflow for SAR exploration of piperidine derivatives.

Caption: A generalized workflow for the structure-activity relationship (SAR) exploration of piperidine derivatives.

Toxicological Profile of Piperidine Derivatives

While the piperidine scaffold is a cornerstone of many successful drugs, it is not without its toxicological challenges. A thorough understanding of the potential liabilities associated with this moiety is critical for the development of safe drug candidates.

Cardiotoxicity

A significant concern with some piperidine derivatives is the potential for cardiotoxicity, often manifesting as QT interval prolongation and an increased risk of life-threatening arrhythmias.[19][20][21] This is frequently due to the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The lipophilicity and basicity of the piperidine nitrogen can contribute to this off-target activity. Strategies to mitigate cardiotoxicity include modifying the substitution pattern to reduce hERG affinity and replacing the piperidine ring with aza-spirocycles.[22]

Metabolic Liabilities

The metabolic stability of piperidine derivatives is highly dependent on their substitution patterns.[2][3] The piperidine ring can be susceptible to oxidation by cytochrome P450 (CYP) enzymes, particularly at the carbon atoms adjacent to the nitrogen.[2][23] The major metabolic pathway for many 4-aminopiperidine drugs is N-dealkylation, primarily catalyzed by CYP3A4.[24][25] In some instances, metabolism can lead to the formation of reactive intermediates, such as iminium ions, which can covalently bind to macromolecules and potentially cause toxicity.[23]

The following table summarizes key toxicological considerations for piperidine derivatives:

| Toxicological Endpoint | Common Mechanisms | Mitigation Strategies |

| Cardiotoxicity | hERG channel inhibition, QT prolongation.[19][20] | Modify substituents to reduce hERG affinity, introduce steric hindrance near the nitrogen, replace piperidine with bioisosteres like aza-spirocycles.[22] |

| Hepatotoxicity | Formation of reactive metabolites, oxidative stress. | Block sites of metabolism with metabolically stable groups (e.g., fluorine), design prodrugs to alter metabolic pathways. |

| Neurotoxicity | Off-target receptor binding, disruption of neurotransmitter systems. | Improve receptor selectivity through SAR studies, optimize dosing to minimize off-target effects. |

| Metabolic Instability | CYP-mediated oxidation (e.g., N-dealkylation, ring hydroxylation).[23][24][25] | Introduce electron-withdrawing groups to decrease the reactivity of the ring, use spirocyclic analogs to improve stability.[3] |

Experimental Protocols for Pharmacological and Toxicological Evaluation

A robust and self-validating experimental workflow is essential for the comprehensive evaluation of novel piperidine derivatives.

In Vitro Pharmacological Evaluation

-

Receptor Binding Assays:

-

Objective: To determine the affinity of the test compound for its intended target and a panel of off-targets.

-

Methodology: Radioligand binding assays are a standard method. A radiolabeled ligand with known affinity for the target is incubated with a preparation of the target (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured, and the inhibition constant (Ki) is calculated.

-

Causality: This assay directly measures the interaction between the compound and its target, providing a quantitative measure of affinity. High affinity is often a prerequisite for potent pharmacological activity.

-

-

Enzyme Inhibition Assays:

-

Objective: To quantify the inhibitory activity of the test compound against a specific enzyme.

-

Methodology: The enzyme is incubated with its substrate and varying concentrations of the test compound. The rate of product formation is measured over time, typically using a spectrophotometric or fluorometric method. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is then determined.

-

Causality: This assay directly assesses the functional consequence of the compound binding to the enzyme, providing a measure of its inhibitory potency.

-

In Vitro Toxicological Screening

-

hERG Channel Patch-Clamp Assay:

-

Objective: To assess the potential of a compound to inhibit the hERG potassium channel, a key indicator of proarrhythmic risk.

-

Methodology: Whole-cell patch-clamp electrophysiology is performed on cells stably expressing the hERG channel. The cells are exposed to varying concentrations of the test compound, and the effect on the hERG current is measured.

-

Causality: This is the gold-standard assay for predicting hERG liability as it directly measures the functional effect of the compound on the ion channel.

-

-

Hepatotoxicity Assay using HepG2 Cells:

-

Objective: To evaluate the potential of a compound to cause liver cell toxicity.

-

Methodology: Human hepatoma (HepG2) cells are treated with a range of concentrations of the test compound for a specified period (e.g., 24 or 48 hours). Cell viability is then assessed using a method such as the MTT assay, which measures mitochondrial metabolic activity.

-

Causality: A decrease in cell viability indicates that the compound may be hepatotoxic. This assay provides an early indication of potential liver toxicity.

-

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a novel piperidine derivative.

Caption: A streamlined preclinical workflow for the pharmacological and toxicological evaluation of piperidine derivatives.

Conclusion and Future Perspectives

The piperidine scaffold undoubtedly remains a cornerstone of modern drug discovery, offering a remarkable blend of structural rigidity and synthetic tractability that has led to the development of numerous life-saving medicines.[1][5][6][26] Its privileged status is well-earned, with a proven track record across a wide spectrum of therapeutic areas, particularly in CNS disorders.[3][4] However, the challenges associated with this moiety, most notably cardiotoxicity and metabolic instability, demand a vigilant and informed approach from drug development professionals.[19][20][23]

The future of piperidine-based drug design will likely focus on strategies to mitigate these inherent risks. The development of novel synthetic methodologies will enable more precise control over the substitution patterns and stereochemistry of the piperidine ring, allowing for the fine-tuning of pharmacological and toxicological properties.[1][5][27] Furthermore, the use of computational modeling and predictive toxicology will play an increasingly important role in the early identification of potential liabilities, guiding the design of safer and more effective piperidine derivatives.[19][21] As our understanding of the complex interplay between chemical structure, biological activity, and toxicity continues to grow, the piperidine scaffold is poised to remain a vital tool in the armamentarium of medicinal chemists for years to come.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

- Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 33(7), 1880-1887. [Link]

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

-

S, S., M, S., K, S., & P, D. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a474-a486. [Link]

-

Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 118213. [Link]

-

Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S., N, K. C., Proćków, J., Dey, A., & P, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 972948. [Link]

- Frolov, N. A., & Vereshchagin, A. N. (2023).

-

Toropova, A. P., Toropov, A. A., Roncaglioni, A., & Benfenati, E. (2023). Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives. Molecules, 28(18), 6587. [Link]

-

(n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

-

Cardia, M. C., Distinto, S., & Maccioni, E. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(21), 7247. [Link]

-

Wang, Y., Chackalamannil, S., Hu, Z., Greenlee, W. J., Clader, J., Boyle, C. D., Kaminski, J. J., Billard, W., Binch, H., Crosby, G., Ruperto, V., Duffy, R. A., Cohen-Williams, M., Coffin, V. L., Cox, K. A., Grotz, D. E., & Lachowicz, J. E. (2002). Improving the Oral Efficacy of CNS Drug Candidates: Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry, 45(24), 5229–5232. [Link]

- Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 33(7), 1880–1887.

-

(n.d.). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Abdelshaheed, M. M., El-Zahabi, M. A., & El-Bardissy, A. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]

-

Chen, Y., Liu, H., & Chen, J. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(6), 464–468. [Link]

-

Toropova, A. P., Toropov, A. A., Roncaglioni, A., & Benfenati, E. (2023). Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives. Molecules, 28(18), 6587. [Link]

-

Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 15(15), 1438–1454. [Link]

-

Toropova, A. P., Toropov, A. A., Roncaglioni, A., & Benfenati, E. (2023). Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives. Molecules, 28(18), 6587. [Link]

-

S, V., & K, S. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Biomedicines, 10(1), 154. [Link]

- Kumar, S., Chawla, Y., & Pandey, A. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives.

-

(n.d.). Structure Activity Relationships. Drug Design Org. [Link]

-

Sun, Z., Zhang, T., Zhang, Y., Chen, Y., Zhang, H., Li, Y., & Liu, G. (2021). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285–299. [Link]

-

Carroll, F. I., Gao, Y., Rahman, M. A., Abraham, P., Parham, K., Lewin, A. H., Boja, J. W., & Kuhar, M. J. (1991). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry, 34(8), 2719–2725. [Link]

-

Chen, Y., Liu, H., & Chen, J. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(6), 464–468. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

(n.d.). Piperidine alkaloids – Knowledge and References. Taylor & Francis. [Link]

-

Bolleddula, J. (2025). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. ResearchGate. [Link]

-

Wang, B., Li, C., & Shaik, S. (2015). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 44(11), 4835–4840. [Link]

-

(n.d.). Classes of Piperidine-Based Drugs. ResearchGate. [Link]

-

Kumar, S., & Singh, N. (2025). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. ResearchGate. [Link]

-

Hawes, E. M. (n.d.). METABOLIC INVESTIGATIONS OF THE PIPERIDINE-TYPE PHENOTHIAZINE ANTIPSYCHOTIC AGENTS WITH EMPHASIS ON THE LACTAM METABOLITES. University of Saskatchewan. [Link]

-

D'Cruz, M. M., & Singh, D. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels, 9(6), 348–354. [Link]

- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 118213.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]

- 7. ijnrd.org [ijnrd.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives (2023) | Alla P. Toropova | 1 Citations [scispace.com]

- 20. mdpi.com [mdpi.com]

- 21. Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. chemrxiv.org [chemrxiv.org]

- 23. researchgate.net [researchgate.net]

- 24. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar [semanticscholar.org]

- 27. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Key physical and chemical properties of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a piperidine derivative with potential applications in medicinal chemistry and drug discovery. Its structural motif, featuring a benzyl-protected piperidine ring and a benzylamino substituent, makes it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its key physical and chemical properties, drawing upon available data and contextual information from related compounds to offer insights for its application in research and development.

Chemical Identity and Structure

The fundamental characteristics of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride | [1] |

| CAS Number | 1179362-03-8 | [1] |

| Molecular Formula | C₂₀H₂₅ClN₂O₂ | [1] |

| Molecular Weight | 360.88 g/mol | [1] |

| Canonical SMILES | C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NCC3=CC=CC=C3.Cl | [1] |

| Purity | Typically available at ≥95% | [1] |